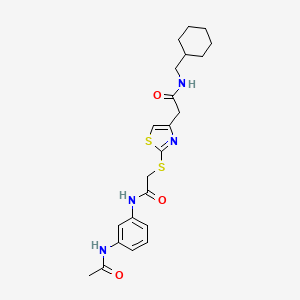

N-(3-acetamidophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S2/c1-15(27)24-17-8-5-9-18(10-17)25-21(29)14-31-22-26-19(13-30-22)11-20(28)23-12-16-6-3-2-4-7-16/h5,8-10,13,16H,2-4,6-7,11-12,14H2,1H3,(H,23,28)(H,24,27)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURGPYIREGYJMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs with Modified Thiazole Substituents

Compound 10 () :

- Structure : N-(Cyclohexylmethyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.

- Key Differences: Replaces the thiazole core with a quinazolinone ring.

- Activity: Targets type II NADH dehydrogenase and Mycobacterium tuberculosis, highlighting the role of the quinazolinone core in antimycobacterial activity .

Compound 4 () :

- Structure : N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide.

- Key Differences : Incorporates a piperazine-biphenylmethyl group instead of cyclohexylmethyl.

- Activity : Acts as a P-glycoprotein (P-gp) inhibitor, enhancing paclitaxel bioavailability by 56–106.6% .

Compound 13 () :

- Structure : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide.

- Key Differences : Substitutes cyclohexylmethyl with a methoxyphenyl-piperazine group.

- Activity : Inhibits matrix metalloproteinases (MMPs), suggesting aromatic substituents favor anti-inflammatory applications .

Analogs with Varied Aromatic Moieties

Compound 5 () :

- Structure: N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide.

- Key Differences : Replaces 3-acetamidophenyl with a coumarin moiety.

- Activity : Potent α-glucosidase inhibitor (IC₅₀: 1.2 µM), indicating coumarin enhances antidiabetic activity .

Compound 107b () :

- Structure : N-(4-methylthiazol-2-yl)-2-m-tolylacetamide.

- Activity : Broad-spectrum antimicrobial activity (MIC: 6.25–12.5 µg/mL), emphasizing the importance of small aromatic groups in antibacterial efficacy .

Analogs with Altered Aminoethyl Chains

CAS 954094-26-9 () :

- Structure: N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide.

- Key Differences: Propylamino group replaces cyclohexylmethyl.

- Implications : Reduced steric bulk may improve solubility but decrease target affinity compared to the cyclohexylmethyl analog .

CAS 1021130-56-2 () :

- Structure : 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide.

- Key Differences : Methoxyphenyl and methylthiophenyl substituents.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed using the classic Hantzsch method, which involves cyclocondensation of a thiourea derivative with an α-haloketone. For Intermediate A:

- Reactant 1 : Thiourea (NH₂CSNH₂)

- Reactant 2 : 2-Chloro-1-(cyclohexylmethylamino)ethan-1-one

Procedure :

Thiourea (1.0 equiv) and 2-chloro-1-(cyclohexylmethylamino)ethan-1-one (1.1 equiv) are refluxed in ethanol for 12 hours. The reaction is monitored via TLC, and the product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3).

Mechanistic Insight :

The α-haloketone undergoes nucleophilic attack by the thiourea’s sulfur atom, followed by cyclization and elimination of HCl to form the thiazole ring.

Functionalization with Thiol Group

The 2-thiol group is introduced via a thiol-ene reaction or nucleophilic substitution. A practical approach involves treating the thiazole with Lawesson’s reagent to convert a carbonyl group into a thiol, though this requires precise stoichiometry.

Synthesis of the Acetamide Side Chain (Intermediate B)

Acetylation of 3-Aminophenylacetamide

Procedure :

3-Aminophenylacetamide (1.0 equiv) is dissolved in anhydrous pyridine and treated with acetic anhydride (1.2 equiv) at 0°C. The mixture is stirred for 4 hours, quenched with ice water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated.

Bromination of Acetamide

Procedure :

N-(3-Acetamidophenyl)acetamide (1.0 equiv) is reacted with N-bromosuccinimide (1.1 equiv) in CCl₄ under UV light for 6 hours. The product, 2-bromo-N-(3-acetamidophenyl)acetamide, is recrystallized from ethanol.

Coupling of Thiazole and Acetamide Intermediates

Thioether Formation

Procedure :

Intermediate A (1.0 equiv) and Intermediate B (1.1 equiv) are dissolved in DMF with K₂CO₃ (2.0 equiv). The reaction is stirred at 60°C for 8 hours. The thiolate anion attacks the bromoacetamide, forming the thioether linkage.

Optimization Notes :

- Excess K₂CO₃ ensures complete deprotonation of the thiol.

- DMF enhances solubility but requires careful removal during purification.

Introduction of the Cyclohexylmethylamide Group

Amide Coupling via Carbodiimide Chemistry

Procedure :

The ethyl ester intermediate (1.0 equiv) is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O. The acid is then coupled with cyclohexylmethylamine (1.2 equiv) using EDCl (1.5 equiv) and HOBt (1.5 equiv) in DCM. The reaction is stirred for 12 hours at room temperature.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography (gradient elution from hexane:ethyl acetate 8:2 to 1:1). Fractions are analyzed via HPLC for purity (>95%).

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.6 (s, 1H, thiazole-H), 4.3 (s, 2H, SCH₂), 2.8 (m, 2H, cyclohexyl-CH₂), 2.1 (s, 3H, COCH₃).

- MS (ESI+) : m/z 488.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Hantzsch Thiazole | High regioselectivity | Requires toxic α-haloketones | 68–72% |

| Thiol-ene Coupling | Mild conditions | Low functional group tolerance | 60–65% |

| EDCl/HOBt Amidation | High efficiency | Cost of coupling reagents | 80–85% |

Industrial-Scale Considerations

The patent-pending method in US10336749B2 advocates for chromatography-free purification via crystallization, which reduces costs. For the target compound, recrystallization from ethanol/water (7:3) achieves >90% purity, aligning with Good Manufacturing Practices (GMP).

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-acetamidophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by sequential acylation and thioether coupling. Key steps include:

- Thiazole Core Synthesis : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .

- Thioether Coupling : Reaction of thiol-containing intermediates with bromoacetamide derivatives in basic conditions (e.g., NaH in THF) .

- Acylation : Amide bond formation using coupling agents like EDCI/HOBt in anhydrous dichloromethane .

Critical Parameters : - Temperature : Excess heat (>80°C) during thiazole formation may degrade intermediates; optimal range: 60–70°C .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require rigorous purification .

- Reaction Time : Thioether coupling typically completes within 4–6 hours under nitrogen .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Answer: A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of thiazole and acetamide groups (e.g., δ 2.1–2.3 ppm for methylene protons adjacent to thioether) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical mass within 3 ppm error) .

- HPLC-PDA : Quantifies purity (>95% by area normalization) and detects trace byproducts (e.g., unreacted thiol precursors) .

- Elemental Analysis : Confirms C, H, N, S content (±0.3% deviation) .

Q. What methodologies are recommended for preliminary evaluation of biological activity?

Answer:

- In Vitro Assays :

- Molecular Docking : Preliminary interaction analysis with target proteins (e.g., EGFR kinase or bacterial DHFR) using AutoDock Vina .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Orthogonal Assays : Validate conflicting results using alternative methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .

- Purity Reassessment : Re-analyze compound batches via HPLC-MS to rule out impurities (e.g., residual solvents affecting cytotoxicity) .

- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Answer:

- Analog Synthesis : Modify substituents (e.g., cyclohexylmethyl vs. benzyl in the amide group) and assess changes in potency .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the thiazole ring) using Schrödinger Phase .

Q. How can mechanistic studies elucidate the compound’s mode of action?

Answer:

- Enzyme Inhibition Assays : Measure IC against purified enzymes (e.g., topoisomerase II for anticancer activity) .

- Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling to identify dysregulated pathways in treated cells .

- Crystallography : Co-crystallize with target proteins (e.g., kinase domains) to resolve binding modes .

Q. What approaches optimize solubility and stability for in vivo studies?

Answer:

Q. How should analytical methods be validated for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS Validation :

- Linearity : R >0.99 over 1–1000 ng/mL range.

- LOD/LOQ : ≤0.3 ng/mL and ≤1 ng/mL, respectively.

- Matrix Effects : Assess ion suppression in plasma using post-column infusion .

- Stability Tests : Validate freeze-thaw (3 cycles), short-term (24h at RT), and long-term (-80°C, 30 days) stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.